molecular formula C17H9ClN4O3S B2913600 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 301676-81-3

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2913600
CAS No.: 301676-81-3
M. Wt: 384.79
InChI Key: UGHZSQPKUDJOSM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, a thiazole ring, and a nitrobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the thiazole derivative with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Ammonia (NH3), thiols (R-SH), in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Amine Derivatives: From the reduction of the cyano group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: It serves as a probe to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and cyano groups are often involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-cyanophenyl)acetamide
  • 4-cyano-2-chlorobenzamide
  • 5-nitro-2-chlorobenzamide

Uniqueness

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities and applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN4O3S/c18-14-6-5-12(22(24)25)7-13(14)16(23)21-17-20-15(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHZSQPKUDJOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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